2,3-Dimethylphenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
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Overview
Description
2,3-Dimethylphenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a complex organic compound with the molecular formula C24H17BrClNO2 . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and material science. The presence of bromine, chlorine, and carboxylate groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylphenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylphenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine sites using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce dehalogenated compounds.
Scientific Research Applications
2,3-Dimethylphenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of quinoline-based pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2,3-Dimethylphenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound may inhibit certain enzymes involved in cellular metabolism, further contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethylphenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
- 2-Methylphenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
- 2,4-Dichlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
Uniqueness
2,3-Dimethylphenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is unique due to the specific positioning of the dimethyl and halogen groups, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to different pharmacological profiles and applications compared to its analogs .
Biological Activity
The compound 2,3-Dimethylphenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a member of the quinoline family, characterized by its complex structure featuring multiple substituents. This compound has gained attention in pharmacological research due to its potential biological activities, which include antimicrobial, anticancer, and antimalarial properties. The unique combination of bromine and chlorine substituents alongside the quinoline core suggests a diverse range of interactions with biological targets.
Chemical Structure and Properties
The molecular formula for this compound is C20H17BrClN1O2, with a molecular weight of approximately 411.72 g/mol . The structural representation can be summarized as follows:
Component | Description |
---|---|
Core Structure | Quinoline derivative |
Substituents | 2,3-Dimethylphenyl, 6-bromo, 4-chlorophenyl |
Functional Group | Carboxylate |
Antimicrobial Properties
Quinoline derivatives have historically demonstrated significant antimicrobial activity. The presence of halogen atoms (bromine and chlorine) in this compound enhances its interaction with microbial membranes and enzymes, potentially increasing its efficacy against various pathogens. Studies indicate that compounds with similar structures exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .
Anticancer Activity
The anticancer potential of this compound is linked to its ability to intercalate DNA and inhibit topoisomerase enzymes, which are critical for DNA replication and transcription. Research has shown that quinoline derivatives can induce apoptosis in cancer cell lines such as Caco-2 (colorectal cancer) and A549 (lung cancer) cells. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects, reducing cell viability by over 50% at certain concentrations .
Antimalarial Activity
Recent studies have highlighted the antimalarial properties of quinoline derivatives. The mechanism often involves the inhibition of translation elongation factor 2 in Plasmodium falciparum, which is critical for protein synthesis during the parasite's life cycle. Compounds from the quinoline family have shown promising results in vitro against various stages of malaria parasites .
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various quinoline derivatives against resistant strains of bacteria. Results indicated that derivatives with similar halogen substitutions exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts.
- Anticancer Evaluation : In vitro studies on Caco-2 cells revealed that this compound significantly decreased cell viability by approximately 39% , indicating potential for further development as an anticancer agent .
- Antimalarial Activity Assessment : A phenotypic screening identified several quinoline derivatives with low nanomolar potency against Plasmodium falciparum. The compound's unique structure contributed to its effectiveness in inhibiting multiple life-cycle stages of the malaria parasite .
Comparative Biological Activity of Related Compounds
Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (% Cell Viability) | Antimalarial Activity (EC50 nM) |
---|---|---|---|
This compound | 16 | 39 | 120 |
Quinoline-4-carboxamide (similar structure) | 8 | 31 | <10 |
Unsubstituted Quinoline | >32 | >50 | >200 |
The biological activities of this compound can be attributed to several mechanisms:
- DNA Intercalation : The planar structure allows for intercalation between DNA bases, disrupting replication.
- Enzyme Inhibition : Inhibition of key enzymes involved in cellular processes.
- Membrane Disruption : Halogen substitutions enhance membrane permeability and disrupt microbial cell walls.
Properties
CAS No. |
355421-71-5 |
---|---|
Molecular Formula |
C24H17BrClNO2 |
Molecular Weight |
466.8 g/mol |
IUPAC Name |
(2,3-dimethylphenyl) 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H17BrClNO2/c1-14-4-3-5-23(15(14)2)29-24(28)20-13-22(16-6-9-18(26)10-7-16)27-21-11-8-17(25)12-19(20)21/h3-13H,1-2H3 |
InChI Key |
MEYREWXLNRSIAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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